

# Application Notes and Protocols for Utilizing 8-Azido-ATP in Kinase Research

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## Compound of Interest

Compound Name: 8-NH<sub>2</sub>-ATP

Cat. No.: B11936676

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## Introduction

While the initial inquiry focused on **8-NH<sub>2</sub>-ATP** for kinase activity assays, a comprehensive review of scientific literature reveals that 8-amino-ATP is not commonly utilized for this purpose and is considered a largely inactive analog of ATP. However, the closely related 8-azido-ATP (8-N<sub>3</sub>-ATP) serves as a powerful tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of 8-azido-ATP in photoaffinity labeling to identify and characterize ATP-binding sites within protein kinases.

8-azido-ATP is an ATP analog where an azido (-N<sub>3</sub>) group replaces the hydrogen atom at the C8 position of the adenine ring. This modification allows 8-N<sub>3</sub>-ATP to function as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the ATP-binding pocket of a kinase. By using a radiolabeled or otherwise tagged version of 8-N<sub>3</sub>-ATP, researchers can permanently label and subsequently identify the ATP-binding domain and even specific amino acid residues involved in nucleotide binding.

## Application 1: Identification of ATP-Binding Proteins and Kinase Substrates

Photoaffinity labeling with 8-azido-ATP is a robust method to identify novel ATP-binding proteins, including kinases, from complex biological samples. It can also be employed to

validate suspected kinases and to investigate the nucleotide-binding properties of kinase mutants. Furthermore, in conjunction with other techniques, it can aid in the identification of direct kinase substrates.

## Application 2: Mapping the ATP-Binding Site of Kinases

By covalently crosslinking to the kinase active site, 8-azido-ATP enables the precise identification of the peptide fragments and specific amino acid residues that constitute the ATP-binding pocket. This information is invaluable for understanding the structural basis of kinase function and for the rational design of selective kinase inhibitors.

## Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing 8-azido-ATP with various kinases. This data is useful for designing photoaffinity labeling experiments and for understanding the binding characteristics of this ATP analog.

Kinase/Protein	Analog	Km / Kd / IC50	Labeled Peptide/Residues	Reference
Creatine Kinase (MM isoform)	[ $\gamma$ -32P]8-N3-ATP	Half-maximal saturation at 12 $\mu$ M	Val279-Arg291	[1]
cAMP-dependent Protein Kinase (regulatory subunit)	[32P]8-N3-cAMP	Half-maximal incorporation at 7 x 10 <sup>-8</sup> M	Tyr-381, Tyr-196 (in proteolytic fragment)	[2][3]

## Experimental Protocols

### Protocol 1: General Photoaffinity Labeling of a Purified Kinase with [ $\gamma$ -32P]8-Azido-ATP

This protocol provides a general workflow for the photoaffinity labeling of a purified kinase to identify its ATP-binding domain.

#### Materials:

- Purified kinase of interest
- [ $\gamma$ - $^{32}\text{P}$ ]8-azido-ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM DTT)
- Non-radiolabeled ATP (for competition experiments)
- UV crosslinking apparatus (e.g., Stratalinker) with a 254 nm UV source
- SDS-PAGE gels and electrophoresis apparatus
- Autoradiography film or phosphorimager
- Protease for peptide mapping (e.g., trypsin)
- HPLC and mass spectrometer for peptide analysis

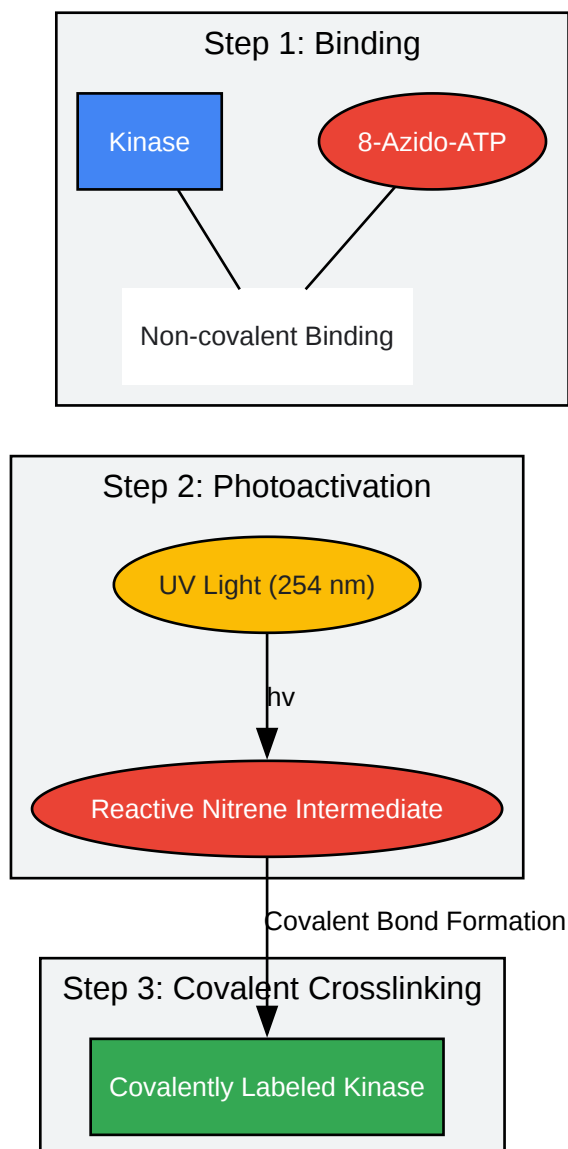
#### Procedure:

- Binding Reaction:
  - In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified kinase (typically in the low micromolar range) and [ $\gamma$ - $^{32}\text{P}$ ]8-azido-ATP in the kinase reaction buffer. The concentration of the analog should be optimized, but a starting point is often near the  $K_m$  of the kinase for ATP<sup>[1]</sup>.
  - Prepare control reactions:
    - A reaction without the kinase to control for non-specific labeling.
    - A reaction with an excess of non-radiolabeled ATP to demonstrate competition for the binding site.

- Incubate the reactions on ice for a short period (e.g., 5-10 minutes) to allow for binding.
- UV Crosslinking:
  - Place the open tubes on ice in the UV crosslinking apparatus.
  - Irradiate the samples with UV light (254 nm) for a predetermined time (e.g., 5-15 minutes).  
The optimal irradiation time needs to be determined empirically to maximize crosslinking while minimizing protein damage.
- Analysis of Labeled Protein:
  - Add SDS-PAGE loading buffer to the reactions and heat to denature the proteins.
  - Separate the proteins by SDS-PAGE.
  - Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled kinase. A successful labeling experiment will show a radioactive band corresponding to the molecular weight of the kinase, which is diminished in the presence of competing ATP.
- Identification of Labeled Peptides (Optional):
  - Excise the radiolabeled protein band from the gel.
  - Perform in-gel digestion with a protease (e.g., trypsin).
  - Separate the resulting peptides by HPLC.
  - Identify the radiolabeled peptide fraction(s) using a scintillation counter.
  - Analyze the labeled peptide(s) by mass spectrometry and sequencing to identify the site of covalent attachment of the 8-azido-ATP analog.

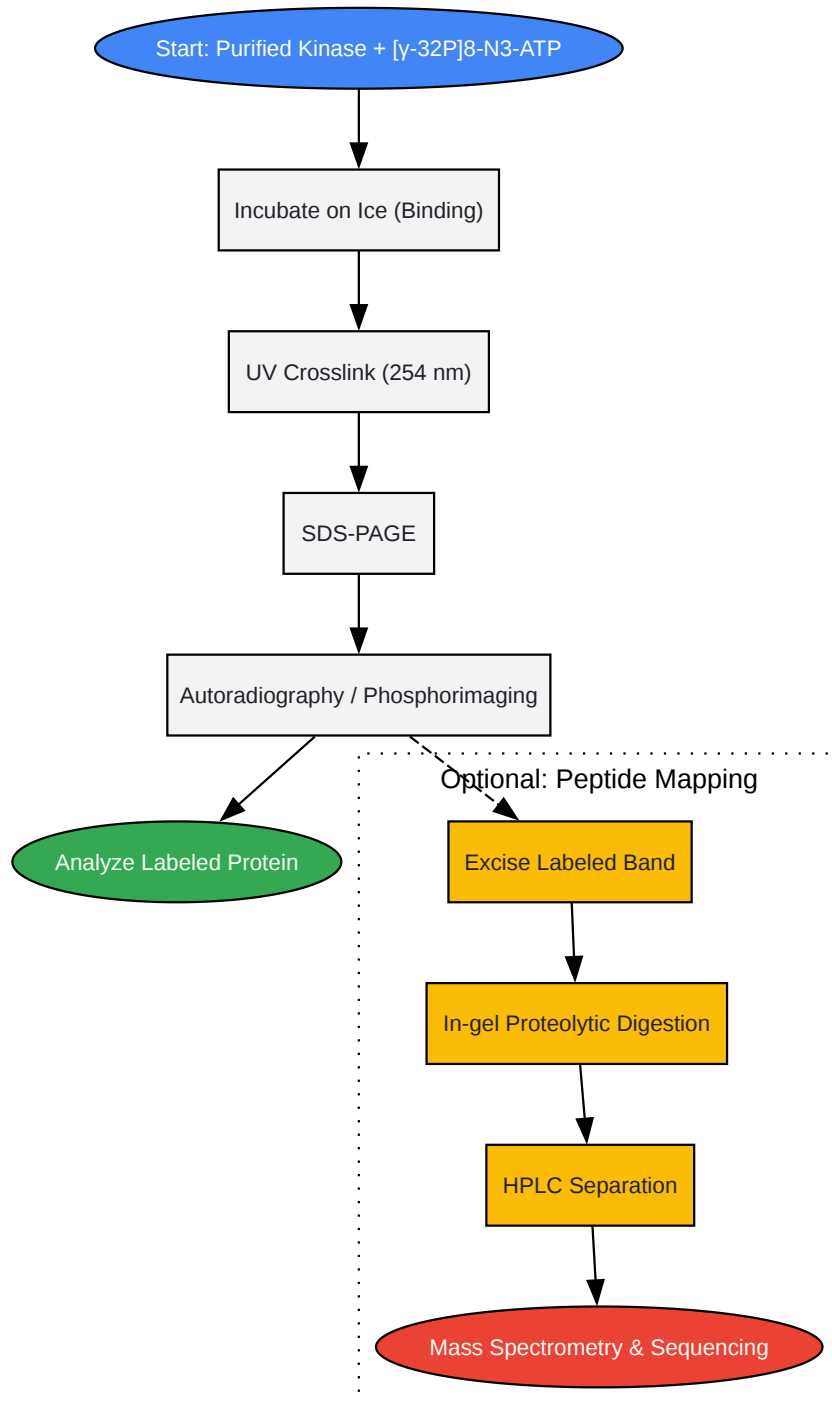
## Visualizations

## Principle of Photoaffinity Labeling with 8-Azido-ATP

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Caption: Workflow of photoaffinity labeling using 8-azido-ATP.

## Experimental Workflow for Kinase Photoaffinity Labeling



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Caption: Step-by-step experimental workflow for kinase photoaffinity labeling.

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## References

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- 2. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited proteolysis alters the photoaffinity labeling of adenosine 3',5'-monophosphate dependent protein kinase II with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
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